molecular formula C25H25NO B594095 JWH 122 2-methylnaphthyl isomer CAS No. 1427325-69-6

JWH 122 2-methylnaphthyl isomer

Cat. No. B594095
CAS RN: 1427325-69-6
M. Wt: 355.5
InChI Key: JFJAWRDBCAFLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 122 is a synthetic cannabinoid (CB) that displays high-affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . It is a methylated analogue of JWH-018 . The 2-methylnaphthyl isomer of JWH 122 differs from the standard JWH 122 in the position of the methyl group on the naphthyl ring .


Molecular Structure Analysis

The molecular structure of JWH 122 involves a naphthyl ring system attached to an indole group via a methanone linker . The 2-methylnaphthyl isomer differs from JWH 122 in the position of the methyl group on the naphthyl ring . The exact position of this methyl group can significantly influence the molecule’s physical and chemical properties, as well as its biological activity .

Scientific Research Applications

Synthetic Cannabinoid Research

JWH 122 2-methylnaphthyl isomer is a synthetic cannabinoid that displays high-affinities for both central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors . This makes it a valuable compound for studying the effects of synthetic cannabinoids on these receptors.

Forensic Analysis

The compound is used as an analytical reference standard in forensic analysis . Its unique structure allows it to be differentiated from other synthetic cannabinoids, aiding in the identification of substances in forensic toxicology .

Drug Design

Minor modifications to the molecular structure of JWH 122 2-methylnaphthyl isomer can result in almost the same drug with comparable efficiency . This makes it a useful compound in the field of drug design, particularly for the development of new psychoactive substances .

Chromatographic Separation

JWH 122 2-methylnaphthyl isomer can be used in chromatographic separation studies . The compound’s unique structure allows it to be separated from other isomers during chromatographic analysis .

Mass Spectrometry Analysis

The compound is used in mass spectrometry analysis . Its unique structure and fragmentation pathways can be used to differentiate it from other isomers .

Regulation and Legislation Studies

JWH 122 2-methylnaphthyl isomer can be used in studies related to regulation and legislation of synthetic drugs . Its presence in commercially available products can help in understanding the spread and use of synthetic cannabinoids .

Mechanism of Action

Target of Action

The primary targets of the JWH 122 2-methylnaphthyl isomer are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .

Mode of Action

The JWH 122 2-methylnaphthyl isomer interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This binding mimics the action of endogenous cannabinoids, leading to changes in cellular functions .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics influenced by factors such as route of administration, dose, and individual patient characteristics .

Result of Action

The molecular and cellular effects of the JWH 122 2-methylnaphthyl isomer’s action are largely dependent on its interaction with the CB1 and CB2 receptors. By mimicking endogenous cannabinoids, it can alter various physiological processes, potentially leading to effects such as altered pain sensation, mood changes, and impacts on memory .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the JWH 122 2-methylnaphthyl isomer. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Additionally, individual patient factors, including genetics, age, and health status, can influence its efficacy and potential side effects .

Safety and Hazards

JWH 122 is not intended for human or veterinary use . It is toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to the central nervous system and the visual organs . In the United States, JWH-122 is a Schedule I Controlled Substance .

properties

IUPAC Name

(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO/c1-3-4-9-16-26-17-22(21-12-7-8-13-23(21)26)25(27)24-18(2)14-15-19-10-5-6-11-20(19)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJAWRDBCAFLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017308
Record name JWH-122 2-Methylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1427325-69-6
Record name JWH-122 2-Methylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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